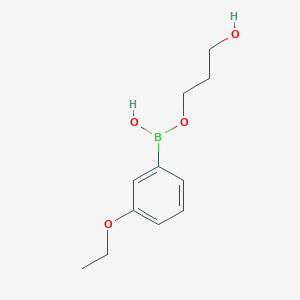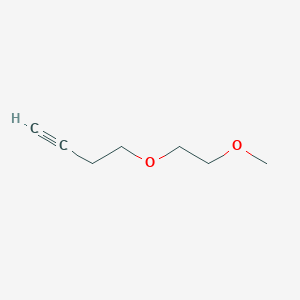![molecular formula C8H16ClNO B13642997 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.
Vorbereitungsmethoden
The synthesis of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired azaspiro compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like alane to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a bioisostere of piperidine, making it valuable in drug design and development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic structure mimics the piperidine ring, allowing it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride is unique due to its spirocyclic structure and the presence of a nitrogen atom within the ring. Similar compounds include:
1-Azaspiro[3.3]heptane: Another spirocyclic compound with similar properties.
2-Azaspiro[3.3]heptane: A related compound used as a bioisostere of piperidine.
2-Oxa-1-azaspiro[3.3]heptane: A compound with an oxygen atom in the ring, offering different chemical properties
These compounds share structural similarities but differ in their specific chemical and biological properties, making each one unique in its applications.
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
2-(2-azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-4-9-6-8(7-9)2-1-3-8;/h10H,1-7H2;1H |
InChI-Schlüssel |
GRNXGHQAKZMAHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CN(C2)CCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl [(tert-butoxycarbonyl)amino]{[(trifluoromethyl)sulfonyl]imino}methylcarbamate](/img/structure/B13642961.png)


![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)





